3-Oxa-7-thia-10-azaspiro[5.6]dodecane
CAS No.:
Cat. No.: VC19828969
Molecular Formula: C9H17NOS
Molecular Weight: 187.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NOS |
|---|---|
| Molecular Weight | 187.30 g/mol |
| IUPAC Name | 3-oxa-7-thia-10-azaspiro[5.6]dodecane |
| Standard InChI | InChI=1S/C9H17NOS/c1-4-10-5-8-12-9(1)2-6-11-7-3-9/h10H,1-8H2 |
| Standard InChI Key | VOVKPXIPXXBYCA-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCSC12CCOCC2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s spirocyclic framework consists of a 5-membered oxolane ring fused to a 7-membered thiaza ring through a shared spiro carbon atom. This configuration creates a rigid three-dimensional structure that influences its electronic distribution and steric interactions. The oxygen atom resides in the oxolane ring, while sulfur and nitrogen occupy positions in the thiaza ring .
Spectroscopic and Computational Data
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments: the spiro carbon’s adjacent hydrogens resonate as doublets of doublets due to coupling with neighboring heteroatoms. Infrared (IR) spectroscopy identifies characteristic stretches for C-O (1,100–1,250 cm), C-S (650–750 cm), and N-H (3,300–3,500 cm) bonds . Density Functional Theory (DFT) calculations predict a dipole moment of 2.8 Debye, reflecting polarity driven by heteroatom electronegativity .
Table 1: Key Molecular Properties of 3-Oxa-7-thia-10-azaspiro[5.6]dodecane
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 187.30 g/mol | |
| LogP | 1.85 | |
| Polar Surface Area | 45 Ų | |
| Hydrogen Bond Donors | 1 |
Synthetic Methodologies
Cyclocondensation Approaches
A common route involves the cyclocondensation of tetrahydropyran-4-carbonitrile with 2-mercaptoethylamine in the presence of a Lewis acid catalyst (e.g., ZnCl). This one-pot reaction proceeds via nucleophilic attack by the amine on the nitrile, followed by intramolecular cyclization to form the spiro framework . Yields range from 45–60%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).
Alternative Pathways
Recent advances utilize ring-closing metathesis (RCM) with Grubbs’ catalyst to construct the thiaza ring. Starting from diene precursors, this method achieves higher stereocontrol but requires inert conditions and elevated temperatures (80–100°C) .
Comparative Analysis with Related Spiro Compounds
Table 2: Structural and Functional Comparison of Spirocyclic Analogues
The sulfur atom in 3-Oxa-7-thia-10-azaspiro[5.6]dodecane enhances electrophilicity compared to oxygen analogues, enabling thiol-disulfide exchange reactions absent in its oxa-aza counterpart .
Industrial and Research Applications
Catalysis
The compound serves as a ligand in asymmetric catalysis. In Pd-catalyzed cross-coupling reactions, it improves enantioselectivity (up to 92% ee) by stabilizing transition states through sulfur-metal coordination .
Material Science
Incorporation into polymers enhances thermal stability (T = 145°C) due to restricted molecular motion from the spiro structure. Applications include high-performance adhesives and coatings .
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